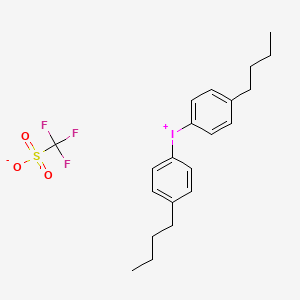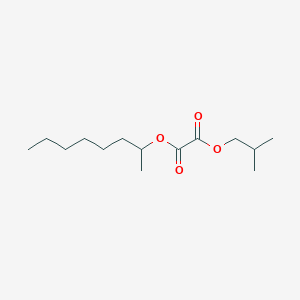
Isobutyloctan-2-yloxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
Isobutyloctan-2-yloxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Isobutyl acetate: An ester with similar structural features but different functional properties.
Octyl acetate: Another ester with a similar backbone but different alkyl groups.
Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.
Uniqueness
Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H26O4 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
AINKFKYWNJPNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


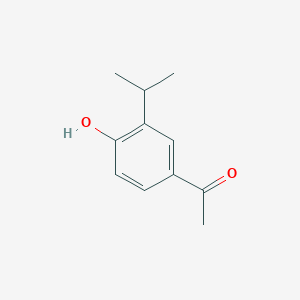
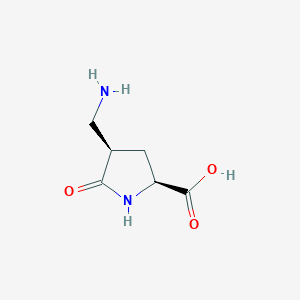
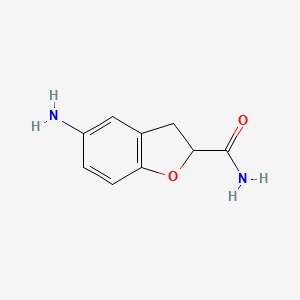
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
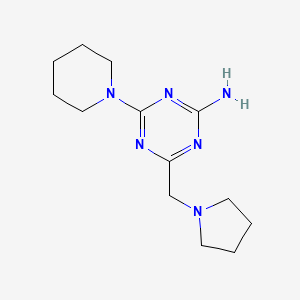
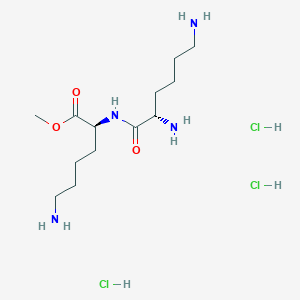
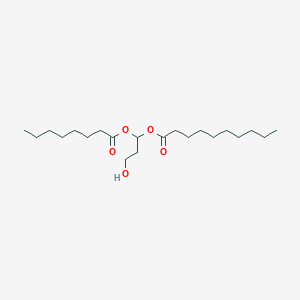
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

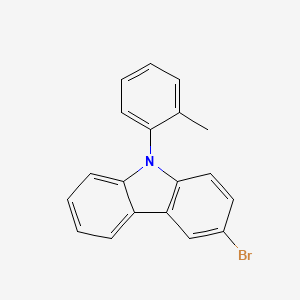
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
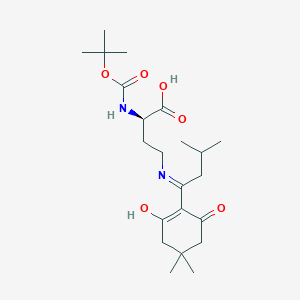
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
